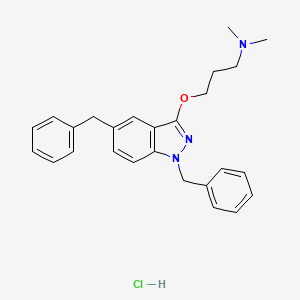
3-Chloro-4-(pyridin-2-yloxy)aniline
Vue d'ensemble
Description
3-Chloro-4-(pyridin-2-yloxy)aniline is a chemical compound with the molecular formula C12H11ClN2O . It is used in various chemical reactions and has been studied for its potential applications .
Synthesis Analysis
A series of 3-chloro-4-(pyridin-2-ylmethoxy) aniline derivatives were synthesized and biologically evaluated for antitumor activities . The synthesis process involves using 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine as a raw material .Molecular Structure Analysis
The molecular weight of 3-Chloro-4-(pyridin-2-yloxy)aniline is 234.68 . The InChI code is 1S/C12H11ClN2O/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10/h1-7H,8,14H2 .Physical And Chemical Properties Analysis
The physical form of 3-Chloro-4-(pyridin-2-yloxy)aniline is solid . The storage temperature is room temperature .Applications De Recherche Scientifique
1. Kinase Inhibition Studies
- Docking and QSAR Studies for Kinase Inhibitors: Compounds similar to 3-Chloro-4-(pyridin-2-yloxy)aniline, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, have been studied for their potential as c-Met kinase inhibitors. Docking and quantitative structure–activity relationship (QSAR) methods were used to understand their inhibitory activity, which can have implications in cancer treatment (Caballero et al., 2011).
2. Antileishmanial Drug Development
- Synthesis of Pyrazolopyridine Derivatives: Compounds structurally related to 3-Chloro-4-(pyridin-2-yloxy)aniline, such as 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters, have been synthesized as potential anti-Leishmania drugs. These compounds showed promising activity against Leishmania amazonensis, highlighting their potential in antileishmanial drug development (Mello et al., 2004).
3. Corrosion Inhibition
- Corrosion Inhibition in Acid Medium: Derivatives of 3-Chloro-4-(pyridin-2-yloxy)aniline, such as 4‐Chloro‐N‐(pyridin‐2‐ylmethyl)aniline, have been synthesized and tested as corrosion inhibitors in acid medium for mild steel. These compounds show high inhibition efficiency, making them valuable in corrosion prevention (Fernandes et al., 2019).
4. Molecular and Structural Analysis
- Analysis of Aromatic By-products from Ozonation: Studies on ozonation of compounds like p-chloroaniline, which is structurally similar to 3-Chloro-4-(pyridin-2-yloxy)aniline, provide insights into the formation of aromatic by-products and their toxicity profiles. This research has implications for environmental chemistry and wastewater treatment (Sarasa et al., 2002).
5. Synthesis of Novel Compounds
- Synthesis of Azo-Heterocycles for Dyes: Research into the synthesis of azo-heterocycles incorporating pyrazolopyridine moiety, utilizing intermediates like 3-aminopyrazolo[3,4-b]pyridine, demonstrates the application of 3-Chloro-4-(pyridin-2-yloxy)aniline derivatives in creating disperse dyes for textile applications (Gaffer & Khattab, 2017).
Mécanisme D'action
While the exact mechanism of action for 3-Chloro-4-(pyridin-2-yloxy)aniline is not specified in the sources retrieved, it is known that similar compounds have anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-4-pyridin-2-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-9-7-8(13)4-5-10(9)15-11-3-1-2-6-14-11/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOUIEYTFVMZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(pyridin-2-yloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




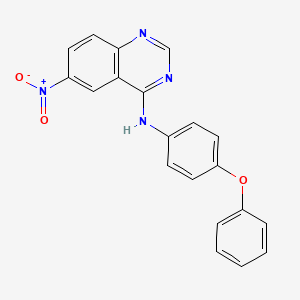
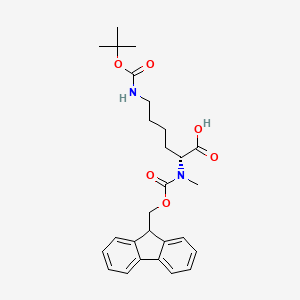
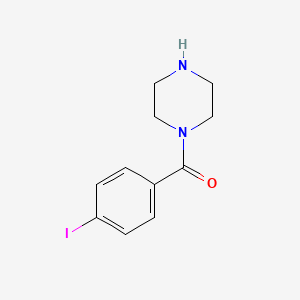
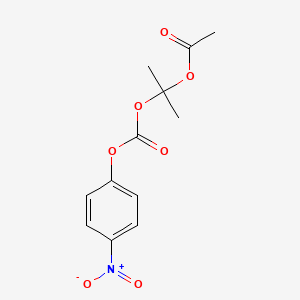
![(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B3110335.png)
![ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3110342.png)
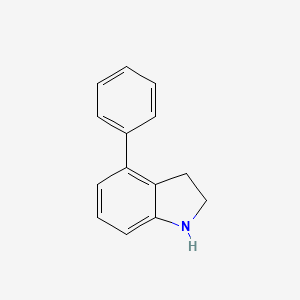



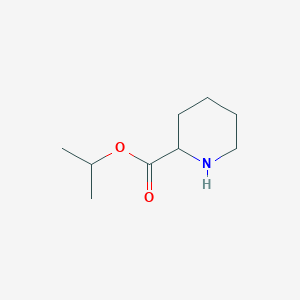
![benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate](/img/structure/B3110402.png)
